2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide
Description
2-Bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is a brominated benzenesulfonamide derivative featuring a hydroxyethyl group substituted with a furan-3-yl moiety. This compound belongs to a class of sulfonamides known for their structural diversity and applications in medicinal chemistry and materials science. Crystallographic studies of related benzenesulfonamides (e.g., ) highlight the importance of substituents in dictating molecular packing and stability .
Properties
IUPAC Name |
2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO4S/c13-10-3-1-2-4-12(10)19(16,17)14-7-11(15)9-5-6-18-8-9/h1-6,8,11,14-15H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVIEZYXTCWHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=COC=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide typically involves the following steps:
Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated benzene derivative with a sulfonamide precursor, such as benzenesulfonyl chloride, in the presence of a base like pyridine.
Furan Ring Introduction: The furan ring is introduced through a nucleophilic substitution reaction, where a furan derivative reacts with the sulfonamide intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Furanones or hydroxylated derivatives.
Reduction: De-brominated benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
This compound serves as a crucial building block for synthesizing potential drug candidates. Its sulfonamide functional group (-SO₂NH₂) is integral to its biological activity, allowing it to interact with various enzymes and receptors involved in disease pathways. Notably, research indicates that derivatives of sulfonamides exhibit antimicrobial, anti-inflammatory, and anticancer properties.
Organic Synthesis
In organic synthesis, this compound acts as an intermediate for creating more complex molecules. Its ability to participate in various chemical reactions makes it a versatile reagent in synthetic pathways.
Common Reactions
The compound can undergo several chemical transformations, including:
- Nucleophilic substitutions involving the furan ring.
- Coupling reactions with other aromatic compounds.
- Formation of heterocycles , which are essential in drug design.
Materials Science
The unique properties of 2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide also extend to materials science. It can be utilized in developing novel materials with specific electronic or photonic characteristics due to the presence of the furan ring and bromine atom.
Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives possess significant antimicrobial properties. The sulfonamide moiety inhibits bacterial enzyme function, making it effective against various pathogens.
Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| 4a | Pseudomonas aeruginosa | 6.67 |
| 4d | E. coli | 6.72 |
| 4h | S. aureus | 6.63 |
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The furan ring and sulfonamide group can participate in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and physicochemical properties of 2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide with similar compounds:
Key Observations:
Bromine at the 2-position increases electrophilicity, favoring nucleophilic substitution reactions, as seen in analogues like .
Synthetic Routes: The Mitsunobu reaction () is widely used for introducing hydroxyethyl groups but requires careful control of stereochemistry . Direct sulfonylation () is simpler but less selective for complex substituents .
Crystallographic and Conformational Analysis
- Target Compound vs. N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide () :
The bicyclic structure in exhibits restricted rotation due to steric hindrance, whereas the hydroxyethyl-furan group in the target compound allows greater conformational flexibility . - Comparison with 2-(1H-Benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide (): The benzimidazole moiety in enables π-π stacking, absent in the target compound, which relies on furan-oxygen interactions for crystal packing .
Biological Activity
2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is a sulfonamide derivative notable for its unique structural features, including a bromine atom and a furan ring. These characteristics contribute to its diverse biological activities, particularly in medicinal chemistry, where it shows promise as an antimicrobial, anti-inflammatory, and potential anticancer agent.
Chemical Structure and Synthesis
The compound's molecular formula is CHBrNOS. Its synthesis typically involves several steps:
- Sulfonamide Formation: Reaction of a brominated benzene derivative with benzenesulfonyl chloride in the presence of a base like pyridine.
- Furan Ring Introduction: A nucleophilic substitution reaction where a furan derivative reacts with the sulfonamide intermediate.
This multi-step synthesis can be optimized for industrial production using continuous flow reactors and automated synthesis techniques to enhance yield and purity .
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. The sulfonamide moiety interacts with bacterial enzymes, inhibiting their function. In vitro studies have shown that similar compounds possess minimum inhibitory concentrations (MICs) against various pathogens, suggesting that this compound may also demonstrate comparable efficacy .
Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| 4a | Pseudomonas aeruginosa | 6.67 |
| 4d | E. coli | 6.72 |
| 4h | S. aureus | 6.63 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated using carrageenan-induced rat paw edema models. Compounds with similar structures have shown significant inhibition rates, indicating that this compound may also exhibit notable anti-inflammatory effects through modulation of inflammatory pathways .
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound | Inhibition Rate (%) at 1h | Inhibition Rate (%) at 2h | Inhibition Rate (%) at 3h |
|---|---|---|---|
| 4a | 94.69 | 89.66 | 87.83 |
Anticancer Potential
The compound's structure suggests potential anticancer activity due to its ability to interact with specific molecular targets involved in cancer proliferation and survival pathways. Preliminary studies on structurally related compounds indicate significant cytotoxic effects against various cancer cell lines, with IC values suggesting effective growth inhibition .
Table 3: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | Hep-2 | 3.25 |
| Compound B | P815 | 17.82 |
The biological activity of this compound is largely attributed to its interaction with target proteins through hydrogen bonding and hydrophobic interactions facilitated by its unique structural components. The bromine atom may participate in halogen bonding, enhancing binding affinity, while the furan ring can engage in π-π interactions, contributing to the compound's versatility in biological applications .
Case Studies and Research Findings
Several studies have explored the biological activities of sulfonamide derivatives, highlighting their potential in drug design:
- Antimicrobial Studies: Research has shown that derivatives exhibit varying degrees of antimicrobial activity against common pathogens, supporting the hypothesis that modifications to the sulfonamide structure can enhance efficacy.
- Inflammation Models: In vivo studies demonstrated significant reductions in edema when treated with related compounds, indicating a promising avenue for developing anti-inflammatory agents.
- Cancer Research: Investigations into the cytotoxic effects of similar compounds revealed substantial growth inhibition in various cancer cell lines, suggesting that further exploration of this compound could lead to novel anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
